Methyl 3-(2-((tert-butoxycarbonyl)amino)phenyl)acrylate
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Overview
Description
Methyl 3-(2-((tert-butoxycarbonyl)amino)phenyl)acrylate is a chemical compound that belongs to the class of organic compounds known as esters. It is characterized by the presence of a methyl ester group attached to an acrylate moiety, which is further substituted with a tert-butoxycarbonyl (Boc) protected amino group on the phenyl ring. This compound is of interest in various fields of chemistry and biochemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(2-((tert-butoxycarbonyl)amino)phenyl)acrylate typically involves the esterification of the corresponding carboxylic acid with methanol in the presence of an acid catalyst. The tert-butoxycarbonyl (Boc) group is introduced to protect the amino group during the reaction. One common method involves the use of Boc anhydride and a base such as triethylamine to achieve the protection .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems have been developed for the direct introduction of the tert-butoxycarbonyl group into various organic compounds, making the process more sustainable and versatile compared to traditional batch methods .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(2-((tert-butoxycarbonyl)amino)phenyl)acrylate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester or Boc-protected amino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used as reducing agents.
Substitution: Reagents such as methanesulfonyl chloride and cesium acetate in the presence of crown ether-18-6 can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.
Scientific Research Applications
Methyl 3-(2-((tert-butoxycarbonyl)amino)phenyl)acrylate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is utilized in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It serves as a building block for the development of drugs and therapeutic agents.
Industry: The compound is employed in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 3-(2-((tert-butoxycarbonyl)amino)phenyl)acrylate involves its interaction with specific molecular targets and pathways. The Boc-protected amino group can be deprotected under acidic conditions to reveal the free amino group, which can then participate in various biochemical reactions. The ester group can undergo hydrolysis to form the corresponding carboxylic acid, which can further react with other molecules .
Comparison with Similar Compounds
Similar Compounds
Methyl 2-[(tert-butoxycarbonyl)amino]-3-hydroxy-3-phenylpropanoate: This compound shares the Boc-protected amino group and ester functionality but differs in the presence of a hydroxy group on the phenyl ring.
tert-Butyloxycarbonyl-protected amino acid ionic liquids: These compounds contain the Boc-protected amino group and are used in peptide synthesis.
Uniqueness
Methyl 3-(2-((tert-butoxycarbonyl)amino)phenyl)acrylate is unique due to its acrylate moiety, which imparts distinct reactivity and makes it suitable for specific applications in organic synthesis and material science.
Properties
Molecular Formula |
C15H19NO4 |
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Molecular Weight |
277.31 g/mol |
IUPAC Name |
methyl (E)-3-[2-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]prop-2-enoate |
InChI |
InChI=1S/C15H19NO4/c1-15(2,3)20-14(18)16-12-8-6-5-7-11(12)9-10-13(17)19-4/h5-10H,1-4H3,(H,16,18)/b10-9+ |
InChI Key |
GKGHJTALGVEWRY-MDZDMXLPSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)NC1=CC=CC=C1/C=C/C(=O)OC |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=CC=C1C=CC(=O)OC |
Origin of Product |
United States |
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